molecular formula C8H12O3 B11829393 2-Ethoxy-1-cyclopentene-1-carboxylic Acid CAS No. 825-42-3

2-Ethoxy-1-cyclopentene-1-carboxylic Acid

Cat. No.: B11829393
CAS No.: 825-42-3
M. Wt: 156.18 g/mol
InChI Key: XGOLWVHKSRCBIP-UHFFFAOYSA-N
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Description

2-Ethoxy-1-cyclopentene-1-carboxylic Acid is an organic compound with the molecular formula C8H12O3. It is a derivative of cyclopentene, featuring an ethoxy group and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1-cyclopentene-1-carboxylic Acid typically involves the reaction of cyclopentene with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Cyclopentanone or cyclopentanal.

    Reduction: Cyclopentanol or cyclopentane.

    Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-1-cyclopentene-1-carboxylic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-cyclopentene-1-carboxylic Acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the ethoxy group can undergo hydrolysis under acidic or basic conditions. These interactions can influence the compound’s reactivity and its role in chemical reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an ethoxy group and a carboxylic acid group on the cyclopentene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications.

Properties

CAS No.

825-42-3

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-ethoxycyclopentene-1-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-2-11-7-5-3-4-6(7)8(9)10/h2-5H2,1H3,(H,9,10)

InChI Key

XGOLWVHKSRCBIP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(CCC1)C(=O)O

Origin of Product

United States

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